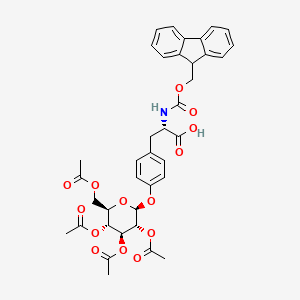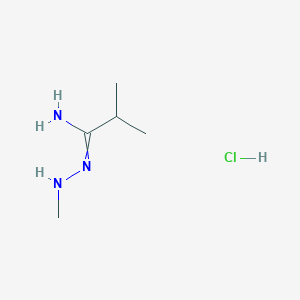
O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine: is a synthetic compound that combines a glucopyranosyl moiety with a fluorene-based protecting group and an amino acid, L-tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine typically involves multiple steps:
Protection of the Glucose Moiety: The hydroxyl groups of beta-D-glucopyranose are protected using acetic anhydride in the presence of a catalyst like pyridine to form the tetraacetyl derivative.
Formation of the Fluorene Protecting Group: The fluorene-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of L-tyrosine. This is usually achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Glycosylation: The protected glucose derivative is then coupled with the Fmoc-protected L-tyrosine using a glycosylation agent like trichloroacetonitrile in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for protection and deprotection steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine moiety, which can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acetylated glucose moiety or the Fmoc group.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to deacetylation under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or ammonia can facilitate deacetylation.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected glucose and tyrosine derivatives.
Substitution: Deacetylated glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its protected groups allow for selective reactions, making it useful in multi-step organic syntheses.
Biology
In biological research, the compound can be used to study glycosylation processes and the role of glycosylated amino acids in protein function and stability.
Medicine
In medicinal chemistry, it serves as a precursor for drug development, particularly in designing molecules that mimic glycoproteins or glycopeptides.
Industry
In the pharmaceutical industry, it can be used in the synthesis of complex drugs and as a standard for analytical methods.
Wirkmechanismus
The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The glucopyranosyl moiety can interact with various enzymes and receptors, influencing biological pathways. The Fmoc group provides stability and protection during synthetic processes, ensuring that the tyrosine moiety remains intact until deprotection is desired.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(2,3,4,6-Tetraacetyl-beta-D-glucopyranosyl)-L-tyrosine: Lacks the Fmoc group, making it less stable in synthetic processes.
N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine: Does not have the glucopyranosyl moiety, limiting its applications in glycosylation studies.
Uniqueness
The combination of the glucopyranosyl moiety and the Fmoc-protected tyrosine makes O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine unique. This dual protection allows for selective deprotection and functionalization, which is valuable in complex synthetic pathways and for studying glycosylation in biological systems.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39NO14/c1-20(40)47-19-32-33(49-21(2)41)34(50-22(3)42)35(51-23(4)43)37(53-32)52-25-15-13-24(14-16-25)17-31(36(44)45)39-38(46)48-18-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,30-35,37H,17-19H2,1-4H3,(H,39,46)(H,44,45)/t31-,32+,33+,34-,35+,37+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMFCODGOWOEB-XEHBOBCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)





![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]oxan-2-yl]methyl acetate](/img/structure/B8024027.png)


